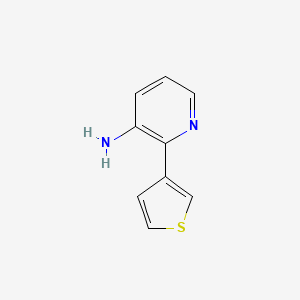

2-(Thiophen-3-yl)pyridin-3-amine

Beschreibung

Contextual Significance of Pyridine (B92270) and Thiophene (B33073) Hybrid Systems

Pyridine and thiophene are fundamental five- and six-membered aromatic heterocycles, respectively, that are integral to the architecture of numerous biologically active molecules and functional materials. nih.gov The pyridine ring, with its nitrogen atom, offers hydrogen bonding capabilities and can significantly influence the pharmacokinetic properties of a drug. nih.gov It is a core component in a wide range of FDA-approved drugs, including those for cancer, central nervous system disorders, and infectious diseases. nih.govdovepress.com Thiophene, a sulfur-containing heterocycle, is recognized for its metabolic stability and its ability to act as a bioisostere for the phenyl group, often leading to enhanced biological activity. nih.gov

The strategic combination of pyridine and thiophene moieties into a single molecular entity creates a "hybrid" system with a unique electronic and steric profile. This fusion can lead to synergistic effects, where the combined scaffold exhibits properties superior to its individual components. nih.gov Researchers have explored these hybrid systems for a variety of applications, including the development of antimicrobial, anticancer, and anti-inflammatory agents. nih.govresearchgate.net The diverse biological activities reported for pyridine- and thiophene-containing compounds underscore the potential of their hybrid structures in drug discovery. researchgate.netmdpi.com

Evolution of the 2-Arylpyridin-3-amine Motif in Synthetic Chemistry

The 2-arylpyridin-3-amine scaffold is a key structural motif present in a variety of compounds with interesting biological properties. Its synthesis has been a focus of organic chemists, leading to the development of several effective methodologies. Historically, the construction of such biaryl systems often relied on classical cross-coupling reactions.

More contemporary and versatile methods, such as the Suzuki-Miyaura cross-coupling, have become instrumental in the synthesis of 2-arylpyridines. This reaction, which involves the coupling of an organoboron compound with a halide, offers a powerful tool for creating carbon-carbon bonds with high efficiency and functional group tolerance. Other synthetic strategies for constructing the pyridine ring itself include multicomponent reactions and cyclization reactions of appropriately substituted precursors. nih.govorganic-chemistry.org The development of novel catalysts and reaction conditions continues to expand the accessibility and diversity of the 2-arylpyridin-3-amine scaffold for further investigation. google.com

Rationale for Dedicated Investigation of 2-(Thiophen-3-yl)pyridin-3-amine

The specific compound, this compound, presents a compelling case for dedicated research for several reasons. Firstly, the precise arrangement of the thiophene ring at the 2-position and the amine group at the 3-position of the pyridine ring creates a unique chemical environment. This specific isomer may exhibit distinct biological activities compared to other positional isomers, such as 2-(thiophen-3-yl)pyridin-4-amine (B1440203) or 6-(thiophen-2-yl)pyridin-3-amine. uni.lu

Secondly, the 2-aminopyridine (B139424) moiety is a known "bioactive scaffold," implicated in a range of pharmacological activities, including antiviral and as an inhibitor of various enzymes. ijpsr.com The introduction of the thiophene ring could modulate these activities, potentially leading to enhanced potency or a novel mechanism of action.

Finally, a focused investigation allows for a thorough exploration of its structure-activity relationships (SAR). By systematically modifying the thiophene and pyridine rings, researchers can gain valuable insights into the key molecular features responsible for any observed biological effects. This detailed understanding is crucial for the rational design of new and more effective therapeutic agents based on this promising chemical scaffold.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-thiophen-3-ylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2S/c10-8-2-1-4-11-9(8)7-3-5-12-6-7/h1-6H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWBXZWXLJRQDMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C2=CSC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Thiophen 3 Yl Pyridin 3 Amine and Its Derivatives

Direct Synthetic Approaches

Direct approaches to synthesize 2-(thiophen-3-yl)pyridin-3-amine and its derivatives predominantly involve the formation of a carbon-carbon or carbon-nitrogen bond between pre-existing pyridine (B92270) and thiophene (B33073) precursors.

Transition Metal-Catalyzed Cross-Coupling Strategies

Transition metal catalysis offers a powerful and versatile toolkit for the construction of biaryl systems like this compound. Palladium, rhodium, and copper catalysts are prominently featured in these methodologies.

The Buchwald-Hartwig amination has become a cornerstone of modern organic synthesis for forming carbon-nitrogen bonds. wikipedia.org This palladium-catalyzed cross-coupling reaction is a key method for the synthesis of aryl amines from aryl halides and amines. wikipedia.orgnih.gov The reaction's utility is particularly noted for its broad substrate scope and tolerance of various functional groups, which often pose challenges for traditional methods. wikipedia.org

In the context of synthesizing derivatives of this compound, this methodology can be applied by coupling a halogenated pyridine with an aminothiophene or a halogenated thiophene with an aminopyridine. For instance, the palladium-catalyzed amination of polysubstituted bromothiophenes has been demonstrated under mild conditions. thieme-connect.de The choice of palladium precursor, ligand, and base is crucial for the success of these reactions. Bulky, electron-rich phosphine (B1218219) ligands are often employed to facilitate the catalytic cycle. researchgate.net

The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation, and finally, reductive elimination to yield the desired arylamine product. wikipedia.org The development of various generations of catalyst systems has expanded the scope of this reaction to include a wide array of amines and aryl coupling partners. wikipedia.org

Table 1: Examples of Palladium-Catalyzed Amination for the Synthesis of Aminothiophene and Aminopyridine Derivatives

| Aryl Halide | Amine | Catalyst System | Product | Yield | Reference |

| 3-Bromothiophene | Aniline (B41778) | Pd(OAc)₂, P(t-Bu)₃, NaOt-Bu | N-Phenylthiophen-3-amine | Moderate | acs.org |

| 2-Chloropyridine | 3-Aminothiophene | Pd₂(dba)₃, Xantphos, NaOt-Bu | 2-(Thiophen-3-ylamino)pyridine | Good | nih.gov |

| 3-Halo-2-aminopyridines | Various primary and secondary amines | RuPhos- and BrettPhos-precatalysts, LiHMDS | N³-substituted-2,3-diaminopyridines | Not specified | researchgate.net |

| 2-Chlorothienopyridone | Primary aromatic amines | Pd(OAc)₂, CsF | Ethyl 7-cyclopropyl-2-(arylamino)-3-nitro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylates | 60-68% | researchgate.net |

This table is illustrative and specific conditions may vary.

Rhodium catalysts are also instrumental in the synthesis of complex heterocyclic systems. researchgate.net They can facilitate C-H bond functionalization, allowing for the direct coupling of arenes and heteroarenes. csic.esbeilstein-journals.org For example, rhodium N-heterocyclic carbene catalysts have been shown to selectively functionalize the C-H bond of 2-(2-thienyl)pyridine. researchgate.net

Rhodium(III) complexes, such as [Cp*RhCl₂]₂, have been effectively used in the synthesis of substituted pyridines through the oxidative annulation of acetanilides with internal alkynes. acs.orgsnnu.edu.cn This approach involves a sequence of C-H activation, alkyne insertion, and subsequent cyclization to form the pyridine ring. snnu.edu.cn While not a direct coupling of a pre-formed thiophene and pyridine, this method can be adapted to incorporate a thiophene moiety into one of the starting materials.

Table 2: Rhodium-Catalyzed Reactions for Pyridine Synthesis

| Starting Materials | Catalyst System | Product Type | Key Features | Reference |

| α,β-Unsaturated oximes and internal alkynes | [Cp*RhCl₂]₂–CsOPiv | Highly substituted pyridines | Redox-neutral sequence, N-O bond as internal oxidant | snnu.edu.cn |

| Acetanilides and internal alkynes | [CpRhCl₂]₂ or [CpRh(MeCN)₃][SbF₆]₂ | Indoles (analogous to pyridine synthesis) | Oxidative annulation via C-H bond functionalization | acs.org |

| α,β-Unsaturated O-pivaloyl oximes and alkenes | Rh(III) catalyst | Substituted pyridines | Reversible C-H activation, alkene insertion, C-N bond formation | nih.gov |

This table highlights general rhodium-catalyzed strategies applicable to pyridine synthesis.

Copper-catalyzed cross-coupling reactions, particularly the Ullmann condensation, represent a classical and still relevant approach for forming carbon-nitrogen and carbon-oxygen bonds. wikipedia.org The Ullmann reaction typically involves the coupling of an aryl halide with an amine, alcohol, or thiol in the presence of a copper catalyst at elevated temperatures. wikipedia.orgslideshare.net

While often requiring harsher conditions than palladium-catalyzed methods, modern advancements have introduced more efficient catalyst systems, including the use of ligands like diamines and acetylacetonates, which allow for milder reaction conditions. wikipedia.org The Goldberg reaction, a specific type of Ullmann condensation for C-N bond formation, is a viable alternative to the Buchwald-Hartwig amination for synthesizing aryl amines. wikipedia.org This method can be employed to couple a halogenated thiophene with an aminopyridine, or vice versa, to construct the this compound scaffold.

Table 3: Copper-Catalyzed Coupling Reactions

| Reaction Type | Reactants | Catalyst | Key Features | Reference |

| Ullmann Condensation (Goldberg Reaction) | Aryl halide, Amine | Copper (e.g., CuI) | C-N bond formation, often requires high temperatures | wikipedia.org |

| Ullmann Ether Synthesis | Aryl halide, Phenol | Copper | C-O bond formation | wikipedia.org |

This table provides a general overview of copper-catalyzed coupling reactions.

Ring-Forming Cyclization Reactions

The synthesis of the pyridine ring is a well-established area of heterocyclic chemistry, with numerous methods available. youtube.com These cyclization strategies can be adapted to generate the this compound structure by using a thiophene-containing building block.

One common approach involves the condensation of a 1,5-dicarbonyl compound (or its equivalent) with ammonia (B1221849) or an ammonia source. youtube.com By incorporating a thiophene moiety into the dicarbonyl precursor, the desired 2-(thiophen-3-yl)pyridine can be formed. For example, a Knoevenagel condensation between a thiophene-containing aldehyde and a compound with an active methylene (B1212753) group can generate an intermediate that subsequently undergoes cyclization to form the pyridine ring.

Another strategy involves the cyclization of α,β-unsaturated compounds. For instance, α,β-unsaturated O-pivaloyl oximes can be coupled with alkenes under Rh(III) catalysis to afford substituted pyridines. nih.gov By choosing an appropriate thiophene-substituted alkene, this method could potentially be used to synthesize the target compound.

Furthermore, formal [4+1] cyclization reactions have been employed to construct fused pyrrolo- and furano-pyridines, and similar principles could be applied to thiophene-containing substrates. chemrxiv.org

Table 4: Selected Pyridine Ring Synthesis Methods

| Method | Key Precursors | Reagents/Catalysts | Product Type | Reference |

| Hantzsch Dihydropyridine Synthesis | β-Ketoester, Aldehyde, Ammonia | - | Dihydropyridine (can be oxidized to pyridine) | youtube.com |

| Kröhnke Pyridine Synthesis | Pyridinium (B92312) ylide, α,β-Unsaturated carbonyl compound | - | Substituted pyridine | Not directly cited |

| Gewald Aminothiophene Synthesis (for thiophene precursor) | Ketone, Malononitrile, Sulfur | Base | 2-Aminothiophene | sciforum.net |

| Thieno[2,3-b]pyridine (B153569) synthesis | Amino-3,5-dicyanopyridines | KOH | Thieno[2,3-b]pyridine derivatives | nih.gov |

This table illustrates general methods for pyridine synthesis that can be adapted for the target compound.

Assembly of the Thiophene Moiety (e.g., Gewald Reaction Modifications)

The Gewald reaction is a cornerstone in thiophene synthesis, providing a direct route to 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base. organic-chemistry.orgwikipedia.org This multicomponent reaction is highly versatile due to the ready availability of starting materials and the mild reaction conditions. researchgate.netarkat-usa.org The mechanism initiates with a Knoevenagel condensation between the carbonyl compound and the active methylene nitrile, followed by the addition of sulfur and subsequent cyclization to form the 2-aminothiophene ring. wikipedia.org

Modifications to the classical Gewald reaction have been developed to improve yields, shorten reaction times, and expand the substrate scope. arkat-usa.org Microwave-assisted Gewald reactions, for instance, have been shown to significantly accelerate the synthesis of 2-aminothiophenes. wikipedia.orgorganic-chemistry.org One study demonstrated the synthesis of 5-substituted-2-aminothiophenes in high yields and purities with reaction times as short as 20 minutes under microwave irradiation at 70°C. organic-chemistry.org This is a substantial improvement over classical heating methods which can take several hours. organic-chemistry.org

The choice of catalyst and reaction conditions plays a crucial role in the efficiency of the Gewald reaction. While traditional methods often use stoichiometric amounts of amine bases, recent advancements have focused on the use of catalytic amounts of more sophisticated base systems. thieme-connect.com For example, piperidinium (B107235) borate (B1201080) has been identified as an effective conjugate acid-base catalyst for the Gewald synthesis of 2-aminothiophenes, demonstrating good recyclability and reusability. thieme-connect.com Other modifications include the use of solid-supported reagents and alternative solvents to facilitate easier product isolation and purification. arkat-usa.orgresearchgate.net

Table 1: Comparison of Catalysts in a Model Gewald Reaction

| Catalyst (20 mol%) | Reaction Time | Yield | Reference |

|---|---|---|---|

| Pyrrolidinium borate | Good | Good | thieme-connect.com |

| Piperidinium borate | Shortest | Excellent | thieme-connect.com |

| Morpholinium borate | Shorter | Good | thieme-connect.com |

Multi-Component Reaction Approaches

Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules from three or more starting materials in a single step. nih.govtandfonline.com This approach is particularly valuable for the synthesis of heterocyclic compounds like this compound and its derivatives due to its atom economy and operational simplicity. tandfonline.com

Several MCRs can be envisioned for the construction of the thiophenylpyridine scaffold. One such approach involves the condensation of an aldehyde, malononitrile, and a thiophenol derivative, catalyzed by a metal-organic framework (MOF). wpmucdn.com This method has been successfully used to synthesize 2-amino-6-(alkylthio)pyridine-3,5-dicarbonitriles. wpmucdn.com Another example is a one-pot, four-component reaction of an aldehyde, ethyl cyanoacetate, an acetophenone (B1666503) derivative, and ammonium (B1175870) acetate, which can be performed under microwave irradiation to yield highly substituted pyridines. researchgate.net

The Bohlmann-Rahtz pyridine synthesis, a one-pot three-component cyclocondensation, has also been modified to produce a variety of polysubstituted pyridines. core.ac.uk This reaction combines a 1,3-dicarbonyl compound, ammonia, and an alkynone, proceeding with high regiochemical control. core.ac.uk Such MCRs offer significant advantages in terms of efficiency and sustainability, often reducing the number of synthetic steps and purification procedures required.

Indirect Synthetic Pathways and Precursor Functionalization

An alternative to building the heterocyclic rings from scratch is to start with a pre-formed aminopyridine and introduce the thiophene group. Palladium-catalyzed cross-coupling reactions are particularly powerful for this purpose. The Suzuki-Miyaura coupling, for instance, can be used to form the C-C bond between a halogenated aminopyridine (e.g., 2-bromo- or 2-chloropyridin-3-amine) and a thiophene boronic acid or ester. nih.gov This reaction is known for its mild conditions and tolerance of a wide range of functional groups. organic-chemistry.org

The Negishi cross-coupling, which utilizes an organozinc reagent, is another effective method for coupling heterocyclic fragments. organic-chemistry.org High yields of 2-aryl-substituted pyridines and thiophenes have been achieved using this approach. organic-chemistry.org Additionally, methods for the direct C-H functionalization of pyridines are emerging as a more atom-economical alternative to cross-coupling reactions that require pre-functionalized starting materials.

Conversely, the synthesis can begin with a thiophene precursor which is then elaborated to form the pyridine ring. For example, a 3-aminothiophene derivative can serve as a key intermediate. researchgate.net The pyridine ring can then be constructed through a condensation reaction with a 1,3-dicarbonyl compound or its equivalent. The Friedländer annulation, which involves the reaction of an o-aminoaryl ketone with a compound containing a reactive α-methylene group, is a classic method for pyridine synthesis that could be adapted for this purpose.

A three-component condensation of 3-aminothiophenes, Meldrum's acid, and isatins has been reported for the synthesis of complex spiro[indoline-3,7'-thieno[3,2-b]pyridine] derivatives, showcasing the utility of aminothiophene precursors in constructing fused pyridine systems. researchgate.net

Table 2: Selected Synthetic Pathways to Substituted Pyridines

| Reaction Type | Key Reactants | General Product | Reference |

|---|---|---|---|

| Negishi Coupling | 2-Heterocyclic organozinc reagent, Aryl chloride | 2-Aryl-substituted pyridines and thiophenes | organic-chemistry.org |

| Multi-component | Aldehyde, Malononitrile, Thiophenol | 2-Amino-6-(alkylthio)pyridine-3,5-dicarbonitriles | wpmucdn.com |

| One-pot Bohlmann-Rahtz | 1,3-Dicarbonyl compound, Ammonia, Alkynone | Polysubstituted pyridines | core.ac.uk |

| Microwave-assisted One-pot | Aldehyde, Ethyl cyanoacetate, Acetophenone, Ammonium acetate | Polysubstituted pyridines | researchgate.net |

More unconventional methods for constructing the thiophenylpyridine core involve oxidative rearrangement strategies. While less common, these pathways can offer unique access to specific substitution patterns. One such strategy involves the skeletal editing of pyridines to afford thiophenes. researchgate.netnih.gov This has been demonstrated by converting 2-arylpyridines into ring-opened aza-triene Zincke ketone structures, which upon treatment with sulfur, yield 2-aroylthiophenes. researchgate.netnih.gov Although this example shows a pyridine-to-thiophene conversion, similar ring-opening and rearrangement concepts could potentially be applied in the reverse direction.

Photochemical rearrangements of pyridine N-oxides have also been explored. acs.org Irradiation of pyridine N-oxides can lead to the formation of oxaziridine (B8769555) intermediates, which can rearrange to various isomers, including hydroxylated pyridines. acs.org Such strategies, while mechanistically complex, open up possibilities for novel functionalization patterns that are not accessible through traditional methods.

Green Chemistry Principles in Synthesis

The application of green chemistry principles is increasingly important in the synthesis of pharmaceuticals and fine chemicals. rasayanjournal.co.inmdpi.com For the synthesis of this compound and its derivatives, several green approaches can be adopted.

Microwave-assisted synthesis is a prominent green technique that often leads to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating. mdpi.comnih.gov As mentioned earlier, both Gewald reactions and multi-component syntheses of pyridines have been successfully implemented using microwave irradiation. organic-chemistry.orgresearchgate.net

The use of environmentally benign solvents, or solvent-free conditions, is another key principle of green chemistry. nih.govmdpi.com Water is an ideal green solvent, and some synthetic steps can be performed in aqueous media. nih.gov Solvent-free, or neat, reactions, often facilitated by grinding or ball-milling, can also reduce waste and simplify product work-up. mdpi.com

By integrating these green chemistry principles, the synthesis of this compound and its derivatives can be made more sustainable and environmentally friendly.

Synthetic Efficiency and Scalability Considerations

The economic viability and practical application of this compound and its derivatives are heavily dependent on the efficiency and scalability of the chosen synthetic route. The most common and effective methods for constructing the core 2-aryl-pyridin-3-amine scaffold are palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

The Suzuki-Miyaura coupling is a powerful and versatile method for forming carbon-carbon bonds. In the context of synthesizing this compound, this typically involves the reaction of a halogenated aminopyridine, such as 2-chloro-3-aminopyridine or 2-bromo-3-aminopyridine, with thiophen-3-ylboronic acid. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and turnover numbers, which are key metrics for scalability.

Key parameters influencing the efficiency of the Suzuki-Miyaura coupling include:

Catalyst System: Palladium catalysts, often in the form of Pd(OAc)₂ or Pd₂(dba)₃, are commonly employed. The choice of phosphine ligand, such as triphenylphosphine (B44618) (PPh₃) or more specialized, bulky electron-rich phosphines, can significantly impact reaction rates and yields.

Base: An appropriate base is required to facilitate the transmetalation step. Common choices include inorganic bases like potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and cesium carbonate (Cs₂CO₃), as well as organic bases.

Solvent: The reaction is often carried out in a mixture of an organic solvent (e.g., toluene, dioxane, or dimethylformamide) and water. The use of water can enhance the reaction rate and is also a consideration for greener, more scalable processes.

The Buchwald-Hartwig amination offers an alternative and powerful approach for the formation of the carbon-nitrogen bond, which could be applied to the synthesis of derivatives. This reaction involves the palladium-catalyzed coupling of an amine with an aryl halide or triflate. While not the most direct route to the parent compound, it is highly relevant for the synthesis of N-substituted derivatives of this compound. The efficiency and scalability of this method are also dependent on the careful optimization of the catalyst, ligand, and reaction conditions.

For large-scale synthesis, several factors must be taken into account:

Cost and Availability of Starting Materials: The commercial availability and cost of the starting materials, such as the halogenated aminopyridine and thiopheneboronic acid, are primary considerations.

Catalyst Loading: Minimizing the amount of expensive palladium catalyst is crucial for cost-effective production. High-turnover catalyst systems are therefore highly desirable.

Reaction Time and Temperature: Shorter reaction times and lower temperatures contribute to higher throughput and reduced energy consumption, making the process more economical and scalable.

Work-up and Purification: Simple and efficient work-up and purification procedures are essential for large-scale production to minimize solvent waste and production time. Crystallization is often preferred over chromatographic purification on a large scale.

Safety and Environmental Impact: The use of less toxic solvents and reagents, as well as minimizing waste generation, are critical aspects of a scalable and sustainable synthetic process.

Below are interactive data tables summarizing typical reaction conditions and yields for the synthesis of related 2-aryl-3-aminopyridine compounds, which provide a basis for the development of a scalable synthesis of this compound.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 2-Chloropyridine | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 18 | 85 |

| 2-Bromopyridine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Dioxane/H₂O | 90 | 12 | 92 |

| 2-Chloro-3-aminopyridine | Thiophen-2-ylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | THF | 80 | 24 | 78 |

Table 2: Representative Conditions for Buchwald-Hartwig Amination of 2-Halopyridines

| Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 2-Bromopyridine | Aniline | Pd₂(dba)₃ (1) | BINAP (1.5) | NaOtBu | Toluene | 110 | 16 | 88 |

| 2-Chloropyridine | Morpholine | Pd(OAc)₂ (2) | DavePhos (4) | K₃PO₄ | Dioxane | 100 | 20 | 95 |

| 2-Bromo-3-nitropyridine | Benzylamine | PdCl₂(dppf) (3) | - | NaH | DMF | 80 | 12 | 82 |

Reaction Pathways and Chemical Transformations of 2 Thiophen 3 Yl Pyridin 3 Amine Derivatives

Reactivity of the Pyridine (B92270) Ring System

The pyridine ring in 2-(thiophen-3-yl)pyridin-3-amine is electron-deficient due to the electronegativity of the nitrogen atom. This inherent electronic property significantly influences its reactivity, particularly in electrophilic aromatic substitution and C-H bond functionalization reactions.

Electrophilic Aromatic Substitution

The pyridine ring is generally deactivated towards electrophilic aromatic substitution. libretexts.org The nitrogen atom withdraws electron density from the ring, making it less nucleophilic and thus less reactive towards electrophiles. youtube.com Furthermore, the acidic conditions often employed in these reactions lead to the protonation of the pyridine nitrogen, which further deactivates the ring. libretexts.org When substitution does occur, it is directed to the 3-position (meta to the nitrogen) to avoid the formation of an unstable cationic intermediate with a positive charge on the electronegative nitrogen atom. libretexts.orgyoutube.com In the case of this compound, the presence of the activating amino group at the 3-position and the thiophene (B33073) group at the 2-position complicates the prediction of regioselectivity. However, the strong deactivating effect of the pyridine nitrogen generally makes electrophilic substitution challenging. researchgate.net

C–H Bond Functionalization

A more effective strategy for modifying the pyridine and thiophene rings in this system is through transition-metal-catalyzed C–H bond functionalization. researchgate.netrsc.org This approach avoids the harsh conditions and regioselectivity issues associated with classical electrophilic aromatic substitution.

For instance, the C-H bonds of the thiophene ring in thieno-pyridines can be directly arylated using a palladium catalyst. mdpi.com This methodology allows for the formation of C-C bonds at specific positions of the thiophene ring. mdpi.com In a related system, 2-(2-thienyl)pyridine, a rhodium N-Heterocyclic carbene (NHC) complex has been shown to catalyze the selective functionalization of the C-H bond of the thiophene ring via hydroarylation of alkynes and alkenes. csic.es This reaction proceeds through a proposed Rh(I)/Rh(III) catalytic cycle involving cyclometalation of the thiophene ring. csic.es

| Reaction | Reactants | Catalyst/Reagents | Product | Reference |

| Direct Arylation | Thieno-pyridines, Aryl halides | Pd(OAc)2, Ligand, Base | Arylated thieno-pyridines | mdpi.com |

| Hydroarylation | 2-(2-thienyl)pyridine, Alkyne/Alkenes | [Rh(µ-Cl)(H)2(IPr)]2 | Functionalized 2-(2-thienyl)pyridine | csic.es |

Chemical Transformations Involving the Aminopyridine Moiety

The primary amino group at the 3-position of the pyridine ring is a versatile functional handle that allows for a wide range of chemical transformations, including amidation, acylation, condensation, and cyclization reactions.

Amidation and Acylation Reactions

The primary amino group of this compound readily undergoes acylation with carboxylic acids, acyl chlorides, or anhydrides to form the corresponding amides. This is a fundamental transformation for building more complex molecular architectures. A variety of coupling reagents can be employed to facilitate the amidation of carboxylic acids with amines. organic-chemistry.org For example, pyrazole (B372694) amide derivatives have been synthesized by reacting thiophene carboxylic acid with various pyrazole amines using condensing agents like DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine). nih.gov

Condensation Reactions and Schiff Base Formation

The amino group can participate in condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines, commonly known as Schiff bases. acs.orgnih.gov This reaction is typically carried out by refluxing the amine and the carbonyl compound in a suitable solvent, often with acid catalysis. The formation of Schiff bases from thiophene-derived amines is a well-established method for synthesizing ligands for metal complexes and compounds with potential biological activity. acs.orgnih.govresearchgate.net For example, thiophene-2-carbaldehyde (B41791) has been condensed with N1,N1-diethylethane-1,2-diamine to yield a Schiff base ligand. nih.gov

Cycloaddition and Heteroaromatic Annulations

The aminopyridine scaffold of this compound is a valuable precursor for the synthesis of fused heterocyclic systems through cycloaddition and annulation reactions. These reactions involve the construction of a new ring fused to the existing pyridine ring. For example, 3-amino-6-(thiophen-2-yl)thieno[2,3-b]pyridine derivatives have been synthesized, demonstrating the utility of the aminothiophene-pyridine core in constructing more complex polycyclic systems. researchgate.net In other systems, 3-nitroindoles can undergo a thiol-triggered [3+2] annulation under tertiary amine catalysis, showcasing a modern approach to heterocycle synthesis. researchgate.net

Reactivity of the Thiophene Ring

The thiophene ring is an electron-rich aromatic system. sciensage.info Its reactivity is influenced by the sulfur atom, which can delocalize its lone pair electrons into the π-system, making it more reactive than benzene (B151609) towards electrophilic substitution. nih.govnih.gov Generally, electrophilic attack occurs preferentially at the C2 and C5 positions, which are electronically richer than the C3 and C4 positions. pharmaguideline.com However, the presence of substituents on the thiophene or the fused pyridine ring can significantly influence the position and nature of these transformations.

The functionalization of the thiophene ring in thienopyridine systems is a key strategy for creating molecular diversity. mdpi.com Electrophilic substitution reactions such as halogenation, nitration, and acylation are common methods to introduce new functional groups. nih.govscribd.com For instance, in a study on 2-(thiophen-2-yl) pharmaguideline.commdpi.comthiazolo[4,5-f]quinoline, electrophilic substitution reactions including nitration, sulfonation, bromination, formylation, and acylation resulted in derivatives substituted exclusively at the 5-position of the thiophene ring. researchgate.net

Direct C–H activation has emerged as a powerful tool for thiophene functionalization, offering a more atom-economical approach compared to traditional cross-coupling reactions that require pre-functionalized substrates. mdpi.com Palladium-catalyzed direct C-H arylation has been successfully applied to thieno-pyridines, thieno-pyrimidines, and thieno-pyrazines, enabling the introduction of aryl groups at both the C2 and C3 positions of the thiophene ring. mdpi.com One study detailed the successful C-H activation at the C5 position of the thiophene moiety in a 2,3-thienoisoquinoline-phenylsulfamide scaffold, coupling it with various aryl bromides. mdpi.com

The table below summarizes various functionalization reactions on the thiophene ring of related heterocyclic systems.

Table 1: Examples of Thiophene Ring Functionalization Reactions

| Reaction Type | Reagents and Conditions | Position of Functionalization | Reference |

|---|---|---|---|

| Electrophilic Substitution (Nitration, Bromination, Acylation) | Standard electrophilic reagents | C5 of thiophene in 2-(thiophen-2-yl) pharmaguideline.commdpi.comthiazolo[4,5-f]quinoline | researchgate.net |

| Direct C-H Arylation | Pd(OAc)₂, Ligand, Base | C2 and C3 of thiophene in thienopyridines | mdpi.com |

| Direct C-H Arylation | Pd(OAc)₂, P(Cy)₃HBF₄, K₂CO₃ | C5 of thiophene in 2,3-thienoisoquinoline-phenylsulfamide | mdpi.com |

| Electrophilic Aromatic Substitution | I(III) oxidants (e.g., [PhI(Pyr)₂][OTf]₂) | C-H positions on the thiophene ring | nih.gov |

While the electron-rich nature of the thiophene ring makes it generally less susceptible to nucleophilic attack than electrophilic attack, such reactions can occur, particularly when the ring is substituted with electron-withdrawing groups. pharmaguideline.com Nucleophilic substitution reactions on thiophene typically necessitate the presence of a good leaving group, such as a halogen. numberanalytics.com

A significant pathway involving nucleophilic addition is the metabolic bioactivation of some thiophene-containing drugs. For example, the oxidation of a 3-aroylthiophene by cytochrome P450 enzymes can form a reactive and highly electrophilic thiophene sulfoxide (B87167) intermediate. acs.org This intermediate is susceptible to nucleophilic attack by biological thiols like glutathione (B108866) or N-acetylcysteine. acs.org The initial nucleophilic addition of a thiol to the thiophene sulfoxide can lead to ring-opened products and further metabolites. acs.org This process highlights a potential nucleophilic addition pathway that is relevant to the fate of substituted thiophenes in biological systems.

Metal-Mediated Transformations and Catalyst Development

Metal-mediated reactions are indispensable for the synthesis and functionalization of complex heterocyclic systems like this compound derivatives. Transition metals such as palladium, rhodium, and iridium are frequently employed to catalyze cross-coupling and C-H activation reactions. mdpi.comrsc.org

Palladium complexes are widely used catalysts in cross-coupling reactions. youtube.com Direct palladium-catalyzed C–H activation of heteroaromatic compounds, including thienopyridines, has been studied to control regioselectivity. mdpi.com Rhodium catalysts have also proven effective. For instance, an Rh(III)-catalyzed cross-dehydrogenative coupling of N-pyridinylindoles with benzo[b]thiophene 1,1-dioxides has been developed, showcasing the construction of a new C-C bond from two inert C-H bonds. nih.gov In the context of N-aryl-2-aminopyridines, rhodium catalysts have been shown to be effective for C-H functionalization and cyclization reactions, while other metals like palladium, cobalt, and iridium showed no catalytic activity in some specific transformations. rsc.org

While metal-catalyzed reactions are prevalent, metal-free approaches are also being developed. One such method for the synthesis of thieno[2,3-c]pyridine (B153571) derivatives involves a 1,2,3-triazole-mediated denitrogenative transformation, providing an alternative to conventional metal-catalyzed strategies. nih.govkuleuven.be

The development of new catalysts is ongoing. For example, N-heterocyclic selone (NHS) catalysts have been used in photoredox radical-mediated cycloadditions, demonstrating unique reactivity compared to other radical catalysts. acs.org

Table 2: Metal Catalysts in the Transformation of Thiophene-Pyridine Systems

| Metal/Catalyst System | Reaction Type | Substrate Class | Reference |

|---|---|---|---|

| Palladium (e.g., Pd(OAc)₂) | Direct C-H Arylation | Thienopyridines, Thienopyrimidines | mdpi.com |

| Rhodium (e.g., [Cp*RhCl₂]₂) | C-H Activation/Annulation | N-aryl-2-pyridinamines | rsc.org |

| Rhodium (Rh/KB) | Electrocatalytic Hydrogenation | Pyridines, Quinolines, Pyrroles | acs.org |

| Iridium | Asymmetric [3+2] Cycloaddition | Carboxylic acids and vinylcyclopropanes | acs.org |

| Metal-Free (Acid-mediated) | Denitrogenative Transformation | Fused 1,2,3-triazoles | nih.govkuleuven.be |

Spectroscopic and Structural Characterization Studies

Mass Spectrometry (MS)

Mass spectrometry is a critical technique for determining the molecular weight and fragmentation pattern of a compound. For 2-(Thiophen-3-yl)pyridin-3-amine (Molecular Formula: C₉H₈N₂S, Molecular Weight: 176.24 g/mol ), the primary expectation would be the observation of a molecular ion peak (M⁺) at an m/z (mass-to-charge ratio) of approximately 176. evitachem.com

While direct experimental mass spectra for this compound are not available in the searched literature, analysis of related structures provides insight into potential fragmentation pathways. For instance, the mass spectrum of the Schiff base derivative, (E)-N-((6-(thiophen-3-yl)pyridin-2-yl)methylene)-1H-1,2,4-triazol-3-amine, confirmed its molecular weight with a molecular ion peak at m/z 255.06. ijcrt.org The fragmentation of N-[5,5-dimethyl-2(5H)-thienyliden]amines is known to be significantly influenced by the substituents on the thiophene (B33073) ring, involving bond ruptures and skeletal rearrangements. arkat-usa.org For this compound, fragmentation would likely involve the cleavage of the C-C bond between the pyridine (B92270) and thiophene rings, as well as characteristic losses from the aromatic systems, such as the elimination of HCN from the pyridine ring or fragments from the thiophene ring. arkat-usa.orgnist.gov

Table 1: Predicted Mass Spectrometry Data for Related Thiophene-Pyridine Compounds This table presents data for related compounds due to the absence of specific experimental data for this compound.

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Observed [M+H]+ (m/z) | Source |

|---|---|---|---|---|

| (E)-N-((6-(thiophen-3-yl)pyridin-2-yl)methylene)-1H-1,2,4-triazol-3-amine | C₁₂H₉N₅S | 255.30 | 255.06 | ijcrt.org |

| 6-(Thiophen-2-yl)pyridin-3-amine | C₉H₈N₂S | 176.24 | Data not provided |

X-ray Crystallography for Solid-State Structure Elucidation

Single-crystal X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. There is no published crystal structure for this compound in the reviewed literature.

However, crystallographic studies on analogous compounds offer valuable insights into the likely structural features. For example, the crystal structure of 2-[(E)-(Pyridin-2-ylmethylidene)amino]thiophene-3-carbonitrile reveals that the thiophene and pyridine rings are nearly coplanar, with a very small dihedral angle of 3.89 (7)°. nih.govresearchgate.net In another related molecule, 5,6-Dimethyl-4-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine, the pyrazolopyridine ring system is essentially planar and forms a significant dihedral angle with the thiophene ring. nih.gov It is common for the thiophene ring in such structures to exhibit disorder over two positions. nih.gov In the solid state, molecules of this class are often linked by hydrogen bonds, typically involving the amine groups and nitrogen atoms of the pyridine rings, forming chains or more complex networks. nih.gov

Table 2: Crystallographic Data for Structurally Related Compounds This table presents data for related compounds due to the absence of specific experimental data for this compound.

| Compound Name | Crystal System | Space Group | Key Feature | Source |

|---|---|---|---|---|

| 2-[(E)-(Pyridin-2-ylmethylidene)amino]thiophene-3-carbonitrile | Monoclinic | P2₁/c | Thiophene and pyridine rings are nearly coplanar (dihedral angle 3.89°). | nih.govresearchgate.net |

| 5,6-Dimethyl-4-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine | Monoclinic | P2₁/c | Thiophene ring is disordered; forms a large dihedral angle with the pyrazolopyridine system. | nih.gov |

| 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide | Orthorhombic | Pca2₁ | The angle between the pyrazole (B372694) and thiophene rings is approximately 24-26°. | semanticscholar.org |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Absorption Properties

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The spectrum of this compound is expected to show absorption bands corresponding to π→π* transitions within the conjugated aromatic system of the thiophene and pyridine rings, and potentially n→π* transitions associated with the non-bonding electrons on the nitrogen and sulfur atoms.

Specific experimental UV-Vis data for this compound is not available. However, studies on derivatives provide a reliable forecast of its electronic absorption behavior. The UV-Vis spectrum of (E)-N-((6-(thiophen-3-yl)pyridin-2-yl)methylene)-1H-1,2,4-triazol-3-amine, recorded in ethanol, showed two main absorption bands: a strong peak between 250–270 nm attributed to π→π* transitions of the aromatic rings, and another band at 320–350 nm assigned to the n→π* transition of the imine group. ijcrt.org The introduction of different substituents or functional groups can influence the position and intensity of these absorption maxima. nih.gov For conjugated systems containing thiophene and amine groups, the electronic spectra are typically characterized by these two types of transitions. nih.gov

Table 3: UV-Vis Absorption Data for Related Compounds This table presents data for related compounds due to the absence of specific experimental data for this compound.

| Compound Name | Absorption Maxima (λmax) | Transition Type | Solvent | Source |

|---|---|---|---|---|

| (E)-N-((6-(thiophen-3-yl)pyridin-2-yl)methylene)-1H-1,2,4-triazol-3-amine | ~250-270 nm | π→π* | Ethanol | ijcrt.org |

| (E)-N-((6-(thiophen-3-yl)pyridin-2-yl)methylene)-1H-1,2,4-triazol-3-amine | ~320-350 nm | n→π* | Ethanol | ijcrt.org |

Computational and Theoretical Analysis of this compound Remains a Field for Future Investigation

A comprehensive review of scientific literature reveals a notable absence of published computational and theoretical studies specifically focused on the chemical compound This compound . Despite the availability of computational research on structurally related thiophene and pyridine derivatives, detailed analyses as per the requested outline for this specific isomer are not present in the accessible scientific domain.

Extensive searches for data pertaining to the Density Functional Theory (DFT) calculations, including geometry optimization, conformational analysis, frontier molecular orbitals (HOMO-LUMO), vibrational frequencies, and theoretical predictions of NMR and UV-Vis spectra for this compound did not yield specific results. Similarly, investigations into the Quantum Theory of Atoms in Molecules (QTAIM) analysis for this compound also found no dedicated studies.

While research exists for other isomers and derivatives containing thiophene and pyridine rings, presenting that data would be scientifically inaccurate and misleading when applied to this compound. The precise positioning of the thiophene and amine groups on the pyridine ring significantly influences the molecule's electronic and structural properties. Therefore, extrapolating findings from other compounds would not provide a valid and accurate representation.

The lack of specific computational data for this compound highlights an opportunity for new research. Such studies would be valuable in elucidating its fundamental chemical properties and could serve as a basis for comparison with other known isomers and related functional materials. Future computational work would be necessary to generate the detailed theoretical insights requested.

Computational Chemistry and Theoretical Investigations

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized bonds, lone pairs, and intermolecular interactions. researchgate.netscribd.com This technique provides a chemically meaningful representation of the electron density, allowing for the quantitative analysis of bonding interactions, charge distribution, and hyperconjugative effects. researchgate.netscribd.comresearchgate.net

The NBO method identifies the "natural" Lewis structure of a molecule by finding the set of localized orbitals that best describe the total electron density. Key outputs of an NBO analysis include:

Natural Atomic Charges: These provide a more robust measure of the electron distribution than other methods like Mulliken population analysis. scribd.com

Hybridization: The analysis details the spd composition of the atomic orbitals that form each bond. scribd.com

Donor-Acceptor Interactions: NBO analysis quantifies the stabilization energy (E(2)) associated with the delocalization of electron density from a filled (donor) Lewis-type NBO to an empty (acceptor) non-Lewis NBO. These interactions highlight the importance of hyperconjugation and resonance effects within the molecule.

A detailed NBO analysis of 2-(Thiophen-3-yl)pyridin-3-amine would be expected to reveal insights into the intramolecular hydrogen bonding between the amine group and the pyridine (B92270) nitrogen, as has been investigated in similar compounds like 2-amino-3-nitropyridine. Furthermore, it would quantify the electronic interactions between the electron-rich thiophene (B33073) and pyridine rings.

Table 1: Illustrative NBO Analysis Data for a Related Heterocyclic System

While specific data for this compound is not available, the following table illustrates the type of information that would be obtained from an NBO analysis, using a hypothetical example of a donor-acceptor interaction.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (1) N | σ* (C-C) | 5.2 | Lone Pair -> Antibond |

| σ (C-H) | σ* (C-N) | 1.8 | Bond -> Antibond |

This table is for illustrative purposes only and does not represent actual data for this compound.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution of a molecule. It maps the electrostatic potential onto the electron density surface, providing a color-coded guide to the electrophilic and nucleophilic regions of the molecule.

In an MEP map, regions of negative electrostatic potential, typically colored in shades of red and yellow, indicate an excess of electron density and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential, shown in shades of blue, represent electron-deficient areas and are prone to nucleophilic attack. Regions with zero potential are colored green.

For this compound, an MEP map would be invaluable for predicting its intermolecular interaction patterns. It would likely show a region of high negative potential around the nitrogen atom of the pyridine ring and the sulfur atom of the thiophene ring, indicating their Lewis basicity. The amine group's hydrogen atoms would be expected to exhibit a positive potential, highlighting their capacity for hydrogen bonding. Such analysis helps in understanding how the molecule might interact with biological targets or other reagents.

Figure 1: Hypothetical MEP Map of this compound

As no specific MEP map for this compound is available, the following is a descriptive representation of the expected features.

(A descriptive paragraph would be placed here in lieu of an actual image, explaining that the pyridine nitrogen and thiophene sulfur would be red/yellow, while the amine hydrogens would be blue, indicating sites for electrophilic and nucleophilic attack, respectively.)

Reactivity Descriptors and Global Reactivity Parameters

Conceptual Density Functional Theory (DFT) provides a framework for quantifying the reactivity of a molecule through various descriptors. These parameters are derived from the change in energy with respect to the number of electrons and the external potential.

Chemical Hardness (η) and Softness (S): Chemical hardness is a measure of a molecule's resistance to changes in its electron distribution. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. The global softness is the inverse of hardness (S = 1/η) and indicates a molecule's polarizability.

Fukui Functions (f(r)): The Fukui function is a local reactivity descriptor that indicates the most likely sites for electrophilic, nucleophilic, and radical attack. It measures the change in electron density at a particular point in the molecule as an electron is added or removed. Condensed Fukui functions simplify this by providing values for each atomic site.

For this compound, the calculation of these descriptors would pinpoint the most reactive atoms. The Fukui functions would likely indicate the pyridine nitrogen and specific carbons in the thiophene ring as susceptible to electrophilic attack, while the amine nitrogen might be a site for nucleophilic attack depending on the reaction conditions.

Table 2: Illustrative Global Reactivity Parameters

This table provides an example of the kind of data that would be generated for global reactivity parameters.

| Parameter | Value (eV) |

| HOMO | -5.8 |

| LUMO | -1.2 |

| Energy Gap (ΔE) | 4.6 |

| Chemical Hardness (η) | 2.3 |

| Global Softness (S) | 0.43 |

This table is for illustrative purposes only and does not represent actual data for this compound.

Mechanistic Studies of Reactions and Transition State Calculations

Computational chemistry is a powerful tool for elucidating reaction mechanisms. By calculating the potential energy surface of a reaction, researchers can identify the structures of reactants, products, intermediates, and, crucially, transition states. Transition state theory allows for the calculation of activation energies, which are key to understanding reaction rates.

For a molecule like this compound, mechanistic studies could explore various synthetic routes, such as its formation via cross-coupling reactions. For instance, a proposed mechanism for the synthesis of a related compound, 6-(thiophen-2-yl)pyridin-3-amine, involves a series of steps including Knoevenagel condensation, Michael addition, and intramolecular cyclization. Theoretical calculations could validate such a pathway by determining the energetics of each step.

Furthermore, computational studies could investigate the mechanisms of reactions in which this compound acts as a reactant, for example, in the synthesis of more complex heterocyclic systems.

Theoretical Evaluation of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. Computational methods, particularly DFT, are widely used to predict the NLO properties of molecules. Key NLO parameters include:

Polarizability (α): A measure of how easily the electron cloud of a molecule can be distorted by an external electric field.

First Hyperpolarizability (β): Responsible for second-order NLO phenomena like second-harmonic generation. Molecules with a large β value are sought after for NLO applications.

Second Hyperpolarizability (γ): Relates to third-order NLO effects.

Molecules with significant intramolecular charge transfer (ICT) characteristics, often found in donor-π-acceptor systems, tend to exhibit large NLO responses. The combination of the electron-donating amine group and the electron-withdrawing nature of the pyridine ring, connected through the thiophene π-system, suggests that this compound could possess NLO properties. Theoretical calculations of its hyperpolarizabilities would be necessary to quantify this potential. Studies on other thiophene-based dyes have shown that the strategic placement of electron-donating and -withdrawing groups can significantly enhance NLO responses.

Table 3: Illustrative NLO Properties

The following table exemplifies the type of data that would be obtained from a theoretical evaluation of NLO properties.

| Property | Value (a.u.) |

| Dipole Moment (μ) | 3.5 |

| Polarizability (α) | 150 |

| First Hyperpolarizability (β) | 800 |

This table is for illustrative purposes only and does not represent actual data for this compound.

Advanced Applications in Materials Science and Organic Electronics

Design and Synthesis of Organic Semiconductors

The integration of thiophene (B33073) and pyridine (B92270) moieties into a single molecular framework is a well-established strategy for developing high-performance organic semiconductors. The thiophene unit serves as an excellent electron donor and promotes π-π stacking, which is crucial for efficient charge transport, while the pyridine ring acts as an electron acceptor. The amino group at the pyridine-3-position further enhances the electron-donating strength of the molecule, modulating its semiconductor properties.

Derivatives of the 2-(thiophen-3-yl)pyridine scaffold are investigated for their potential in organic electronics. The synthesis of such compounds often involves cross-coupling reactions, such as the Suzuki-Miyaura coupling, to connect the thiophene and pyridine rings. The resulting biaryl system possesses a conjugated π-system that is essential for semiconductor behavior. Researchers design and synthesize various derivatives by introducing different substituent groups to tune the material's properties for specific applications, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

For instance, related structures like 2,3-di(thiophen-2-yl)quinoxaline amine derivatives have been synthesized and shown to be effective donor-acceptor type materials. researchgate.net These compounds exhibit intramolecular charge transfer (ICT) transitions, a key characteristic for organic electronic materials. researchgate.net The electronic properties can be systematically investigated using techniques like cyclic voltammetry, which provides information about the HOMO/LUMO energy levels and the electrochemical stability of the material. Aromatic systems incorporating pyridine-dicarbonitrile fragments have also demonstrated significant potential as electron-transporting organic semiconductors. nih.gov

Table 1: Electrochemical Properties of a Representative Donor-Acceptor Quinoxaline (B1680401) Derivative

This table presents data for a related complex, 2,3-di(thiophen-2-yl)quinoxaline amine derivative, to illustrate the typical properties investigated for this class of materials.

| Compound | HOMO (eV) | LUMO (eV) | Band Gap (eV) |

| Derivative 2 | -5.45 | -2.85 | 2.60 |

| Derivative 3 | -5.33 | -2.80 | 2.53 |

| Derivative 4 | -5.40 | -2.85 | 2.55 |

| Data synthesized from findings on related quinoxaline amine derivatives. researchgate.net |

These studies underscore the principle that the 2-(thiophen-3-yl)pyridin-3-amine scaffold is a viable core for creating semiconductors where the energy levels can be tailored for efficient charge injection and transport in electronic devices. nih.gov

Development of Organic Dyes and Sensitizers for Optoelectronic Devices (e.g., Dye-Sensitized Solar Cells)

The donor-π-acceptor (D-π-A) architecture of this compound and its derivatives is highly suitable for applications in optoelectronic devices, particularly as sensitizers in dye-sensitized solar cells (DSSCs). acs.orgnih.gov In this context, the molecule acts as a light-harvesting component. The donor part (aminothiophene) absorbs solar photons, promoting an electron to an excited state. This electron is then transferred through the π-conjugated bridge to the acceptor part (pyridine ring), which can act as an anchoring group to a semiconductor surface like titanium dioxide (TiO₂). nih.gov

Research on new organic dyes containing oligothiophene and arylamine units at the 2- and 3-positions of a central thiophene ring has demonstrated the effectiveness of this molecular design. acs.org These dyes are characterized by their photophysical and electrochemical properties to assess their suitability for DSSCs. acs.org The inclusion of an arylamine at the 3-position can help to retard the undesirable charge recombination between the TiO₂ conduction band and the electrolyte, a critical factor for achieving high solar cell efficiency. acs.org

Table 2: Performance of DSSCs with 2,3-Disubstituted Thiophene Dyes

Performance data for DSSCs using dyes with a similar structural motif to illustrate typical device characteristics.

| Dye | Voc (mV) | Jsc (mA/cm²) | FF | PCE (%) |

| Thiophene Dye 1 | 715 | 8.87 | 0.65 | 4.11 |

| Thiophene Dye 2 | 731 | 11.55 | 0.69 | 5.83 |

| Thiophene Dye 3 | 736 | 12.18 | 0.69 | 6.15 |

| Reference Ru-Dye | 728 | 15.33 | 0.70 | 7.86 |

| Data adapted from findings on 2,3-disubstituted thiophene-based organic dyes. acs.org |

These findings indicate that the this compound structure is a promising platform for developing efficient and stable organic dyes for next-generation solar energy conversion technologies. acs.org

Polymerization Studies and Poly(thiophene-3-yl-amine) Derivatives

Polythiophenes are among the most extensively studied classes of conducting polymers due to their excellent electronic properties and environmental stability. rsc.orgresearchgate.net The functionalization of the thiophene ring at the 3-position is a common strategy to improve solubility and introduce new functionalities without disrupting the conjugation along the polymer backbone. Incorporating an amine-substituted pyridyl group, as in poly(thiophene-3-yl-amine) derivatives, can lead to polymers with unique optoelectronic and sensory properties.

The synthesis of such polymers can be achieved through various methods, including nickel(II)-catalyzed cross-coupling polymerization of the corresponding monomer units. rsc.org This approach allows for the creation of regioregular polymers, where the side chains are arranged in a head-to-tail fashion, which maximizes π-orbital overlap and enhances charge mobility. rsc.org

The resulting poly(thiophene-3-yl-amine) derivatives would combine the conductivity of the polythiophene backbone with the properties imparted by the pyridin-3-amine side chains. The pyridine nitrogen can act as a coordination site for metal ions or a proton-sensitive site, making these polymers suitable for chemical sensor applications. Furthermore, the amino group can be used for further post-polymerization modifications or to influence the polymer's self-assembly and morphology. Studies on polythiophenes bearing various side chains have shown that these modifications significantly impact the material's properties, including its electrical conductivity and optical characteristics. rsc.org For example, converting ester groups on a polythiophene side chain to sulfonic acid groups has been shown to improve electrical conductivity by a factor of approximately 100. rsc.org This highlights the profound effect that side-chain engineering has on the bulk properties of the material.

Ligand Design and Catalysis Involving 2 Thiophen 3 Yl Pyridin 3 Amine Derivatives

Coordination Chemistry of Pyridine-Thiophene Ligands

Pyridine-thiophene based ligands are known to act as bidentate or tridentate ligands, coordinating to metal centers through the pyridine (B92270) nitrogen, the thiophene (B33073) sulfur, and/or the amino group nitrogen. The coordination behavior is influenced by the specific metal ion, its oxidation state, and the steric and electronic properties of the ligand. In principle, 2-(Thiophen-3-yl)pyridin-3-amine can coordinate to a metal center in several ways. The pyridine nitrogen and the amino nitrogen can form a stable five-membered chelate ring, a common motif in coordination chemistry that enhances the stability of the resulting metal complex.

The thiophene sulfur can also participate in coordination, leading to different possible coordination modes. However, the coordinating ability of the thiophene sulfur is generally weaker than that of the pyridine nitrogen. Studies on related N-(2-pyridylmethyl)-3-thenyl-carboxamide ligands have shown that bidentate complexation primarily occurs through the carbonyl oxygen and the pyridine nitrogen, with the thiophene ring not participating in coordination. In the case of this compound, the relative positions of the nitrogen and sulfur atoms would influence the geometry of the resulting metal complexes. Detailed crystallographic and spectroscopic studies on complexes of this compound are required to fully elucidate its coordination behavior.

Application in Transition Metal Catalysis

The application of this compound as a ligand in transition metal catalysis is an area of potential, though currently underexplored. The electronic properties of the ligand, which can be tuned by substituents on either the pyridine or thiophene ring, can influence the reactivity of the metal center and, consequently, the efficiency and selectivity of the catalytic reaction.

Palladium-Based Catalytic Systems

Palladium complexes are widely used as catalysts for a variety of cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. Pyridine-containing ligands are frequently employed in these systems to stabilize the palladium catalyst and modulate its reactivity. While there is extensive literature on the use of various pyridine-based ligands in palladium catalysis, specific studies employing this compound are not prominently featured in the current scientific literature. The bidentate N,N-chelation from the pyridine and amine nitrogens could potentially form stable and active palladium catalysts for cross-coupling reactions. For instance, palladium-catalyzed amination reactions of 3-halo-2-aminopyridines have been successfully achieved using specialized phosphine (B1218219) ligands, highlighting the potential for catalytic functionalization of such scaffolds.

Rhodium-Based Catalytic Systems

Rhodium complexes are known to catalyze a range of transformations, including hydrogenation, hydroformylation, and C-H activation reactions. The design of the ligand is crucial for achieving high activity and selectivity. While rhodium-catalyzed reactions of related compounds like 2-phenylpyridines have been extensively studied, there is a lack of specific data on the use of this compound as a ligand in rhodium catalysis. The coordination of this compound to a rhodium center could potentially create a catalytic system with unique properties, but this remains to be experimentally verified.

Ruthenium-Based Catalytic Systems

Ruthenium-based catalysts have shown great promise in various organic transformations, including metathesis, hydrogenation, and transfer hydrogenation reactions. The versatility of ruthenium allows for the use of a wide range of ligands to fine-tune the catalyst's performance. Ruthenium complexes with pyridine-containing ligands have been successfully used as catalysts in transfer hydrogenation and other reactions. However, the application of this compound as a ligand in ruthenium-based catalytic systems is not well-documented in the available literature.

Chelation-Assisted C-H Bond Activation

Chelation-assisted C-H bond activation is a powerful strategy for the direct functionalization of otherwise unreactive C-H bonds. A directing group on the substrate coordinates to a transition metal catalyst, bringing the metal center in close proximity to a specific C-H bond, which is then cleaved. The pyridine nitrogen in this compound could potentially act as a directing group to facilitate the activation of C-H bonds on the thiophene ring or the pyridine ring itself.

For example, in 2-phenylpyridine, the pyridine nitrogen directs the ortho-C-H activation of the phenyl ring. Similarly, the pyridine nitrogen in this compound could direct the activation of the C2-H or C4-H bond of the thiophene ring. The amino group could also play a role in directing C-H activation. However, specific studies demonstrating the use of this compound as a directing group in chelation-assisted C-H bond activation are currently lacking in the scientific literature.

Structure Activity Relationship Sar and Design Principles from a Chemical Perspective

Influence of Substituents on Synthetic Accessibility and Yields

The ease and efficiency of synthesizing derivatives of 2-(Thiophen-3-yl)pyridin-3-amine are heavily dependent on the nature and position of substituents on both the pyridine (B92270) and thiophene (B33073) rings. The synthesis of the core scaffold and its analogues often involves cross-coupling reactions, such as the Suzuki coupling, where substituent electronics and sterics play a critical role. researchgate.net

Generally, the synthesis of thienopyridine derivatives can be approached in two ways: by constructing the thiophene ring onto a pre-existing pyridine or by forming the pyridine ring on a thiophene precursor. nih.gov Each method presents its own set of challenges and is influenced by the present functional groups. For instance, in multi-step syntheses, the reaction of an aminothiophene carboxylate with chloroacetyl chloride to form an acetamido derivative is a key step. semanticscholar.org The subsequent reactions of this intermediate are then influenced by the nucleophilicity of the reacting amine and the steric hindrance around the reaction center. semanticscholar.org

The introduction of various substituents can significantly alter reaction outcomes. Electron-withdrawing groups can deactivate the rings towards certain electrophilic substitutions, while electron-donating groups can enhance reactivity, sometimes leading to a loss of regioselectivity. The choice of catalyst and reaction conditions must often be fine-tuned to accommodate these electronic effects to achieve acceptable yields. researchgate.net For example, a high-yielding synthesis of related thiophene-based 2-arylpyridines was achieved through two sequential Suzuki coupling reactions, where the first coupling was noted to be completely regioselective. researchgate.net

Table 1: Influence of Synthetic Strategy on Product Yields for Thienopyridine Derivatives

| Starting Material Strategy | Key Reaction Type | Common Challenges | Reported Outcome/Yield |

|---|---|---|---|

| Pyridine derivative precursor | Thiophene ring closure | Limited product diversity due to starting material specificity. nih.gov | Method-dependent, can be efficient but lacks flexibility. |

| Thiophene derivative precursor | Pyridine ring formation | Can require harsh conditions or metal catalysts. nih.gov | Good yields reported, with newer metal-free methods improving cost-effectiveness and environmental impact. nih.gov |

Modulating Reactivity and Regioselectivity through Structural Modifications

Structural modifications to the this compound framework are a powerful tool for controlling the molecule's reactivity and the regioselectivity of its subsequent transformations. The inherent electronic properties of the pyridine ring (π-deficient) and the thiophene ring (π-excessive) create a unique reactive landscape.

The primary amine group at the C3 position of the pyridine ring is a key site for nucleophilic reactions, such as acylation to form amides or reactions with carbonyl compounds to construct new heterocyclic rings. The reactivity of this amine can be modulated by substituents on the pyridine ring. An electron-withdrawing group on the pyridine ring would decrease the nucleophilicity of the amine, while an electron-donating group would increase it.

In reactions involving the heterocyclic rings themselves, such as electrophilic aromatic substitution, the directing effects of the nitrogen in the pyridine ring, the sulfur in the thiophene ring, and the amino group must all be considered. For related thieno[2,3-b]pyridine (B153569) systems, it has been shown that intramolecular cyclization to form the fused system can lead to molecular stiffening, which in turn negatively affects binding affinity to biological targets, suggesting a significant change in reactivity and interaction potential. nih.gov

Computational studies on related pyridinium (B92312) intermediates have shown that the regioselectivity of nucleophilic attack can be precisely controlled by the structure of the nucleophile itself. For instance, aniline (B41778) and aliphatic amines were found to preferentially attack one position (C8), while certain phenylaliphatic amines favored another (C2), a difference attributed to cation-π interactions stabilizing the transition state. researchgate.net This highlights how subtle structural changes can lead to completely different products.

Table 2: Effect of Structural Modification on Regioselectivity

| Structural Modification | Reaction Type | Observed Regioselectivity/Reactivity Change |

|---|---|---|

| Intramolecular cyclization (forming thieno[2,3-b]pyridine) | Receptor Binding | Decreased binding affinity, suggesting that ring fusion and resulting rigidity alters interaction capabilities. nih.gov |

Impact of Molecular Architecture on Electronic and Photophysical Properties

The molecular architecture of this compound and its derivatives is directly linked to their electronic and photophysical properties, such as light absorption, emission, and charge transport characteristics. These properties are of significant interest for applications in optoelectronics, including organic light-emitting diodes (OLEDs) and dye-sensitized solar cells. researchgate.netresearchgate.net

The combination of an electron-rich thiophene ring and an electron-deficient pyridine ring within the same molecule establishes an intrinsic donor-π-acceptor (D-π-A) character. This can lead to intramolecular charge transfer (ICT) upon photoexcitation, a process that is highly sensitive to the molecular structure and the surrounding environment. researchgate.net

Systematic studies on related thiophene-based pyridines have demonstrated that the electronic and optical properties can be finely tuned. researchgate.net For example, substituting the pyridine ring at the 4-position with π-conjugated electron-rich or electron-poor thiophene-based fragments allows for broad tuning of absorption/emission wavelengths and HOMO/LUMO energy levels. researchgate.net Functionalization with electron-donating groups like dialkylamino or diphenylamino moieties can induce significant red-shifts in emission spectra, moving from blue to green light emission. researchgate.net The quantum yield of fluorescence is also highly dependent on the structure, with some substituted aminopyridines exhibiting high quantum yields. mdpi.com

Table 3: Photophysical Properties of Substituted Thiophene-Pyridine Systems

| Compound/Substituent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ) | Key Finding |

|---|---|---|---|---|

| Diethyl 2-(tert-butylamino)-6-phenylpyridine-3,4-dicarboxylate | 270 | 480 | 0.34 | The tert-butylamino group contributes to a high quantum yield. mdpi.com |

| Diethyl 6-(4-azidophenyl)-2-(cyclohexylamino)pyridine-3,4-dicarboxylate | 270 | 480 | 0.67 | The combination of azidophenyl and cyclohexylamino groups results in a very high quantum yield. mdpi.com |

| 2-(Thiophen-2-yl)quinazoline with 4-(diethylamino)phenyl at 5' | Not specified | Green emission | Not specified | Strong electron-donating group causes a shift to longer wavelength (green) emission. researchgate.net |

Computational Screening and Rational Design for Targeted Chemical Behavior

Computational chemistry provides powerful tools for the rational design of this compound derivatives, enabling the prediction of their chemical behavior before undertaking potentially complex and costly synthesis. rsc.org Methods like Density Functional Theory (DFT) and molecular docking are used to screen virtual libraries of compounds and identify candidates with desired properties. rsc.orgnih.gov

DFT calculations can predict a range of properties, including optimized molecular geometries, electronic structures (HOMO/LUMO energies), and spectral characteristics, which can then be correlated with experimental results. rsc.org For instance, computational studies have been used to understand the reaction mechanisms and regioselectivity of pyridine synthesis, explaining why certain reactants favor specific pathways. researchgate.net In one study, DFT simulations were used to model the reaction of thiophene-2-carbohydrazide (B147627) with various reagents, and the calculated quantum chemical properties showed good agreement with the synthesized products. rsc.org

Molecular docking is extensively used in drug design to predict how a molecule will bind to a biological target, such as a protein kinase. nih.govresearchgate.net In the design of new thieno[2,3-d]pyrimidine (B153573) derivatives, compounds were first screened computationally for their affinity to kinase enzymes. semanticscholar.org This initial screening identified promising candidates, which were then synthesized and tested experimentally, confirming the predictive power of the computational approach. semanticscholar.org Such a workflow, combining computational screening with targeted synthesis, accelerates the discovery of molecules with specific biological or material functions. It allows researchers to prioritize synthetic efforts on compounds that are most likely to exhibit the desired chemical behavior.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 2-(Thiophen-3-yl)pyridin-3-amine, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via cross-coupling reactions such as Suzuki-Miyaura, which enables the introduction of thiophene and pyridine moieties. For example, coupling 3-aminopyridine derivatives with thiophene-containing boronic acids under palladium catalysis (e.g., Pd(PPh₃)₄) in a mixture of dioxane and aqueous Na₂CO₃ at 80–100°C . Optimization involves adjusting catalyst loading, solvent polarity, and temperature. Purification typically involves column chromatography followed by recrystallization.

Q. How can the purity and structural integrity of this compound be validated experimentally?

- Methodological Answer : Use a combination of analytical techniques:

- NMR spectroscopy (¹H and ¹³C) to confirm proton environments and carbon frameworks.

- High-resolution mass spectrometry (HRMS) to verify molecular weight.

- HPLC with UV detection for purity assessment (>95% purity threshold).

- FT-IR to identify functional groups (e.g., amine N-H stretches at ~3300 cm⁻¹) .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

- Methodological Answer : Screen for biological activity using:

- Cell viability assays (e.g., MTT or resazurin-based assays) against cancer cell lines.

- Enzyme inhibition assays (e.g., COX-2 inhibition via fluorometric kits) to assess therapeutic potential .

- Dose-response curves (IC₅₀ determination) and comparison with positive controls (e.g., celecoxib for COX-2).

Advanced Research Questions

Q. How can computational methods like DFT predict electronic properties and reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model molecular orbitals, charge distribution, and frontier orbital energies (HOMO/LUMO). These predict reactivity toward electrophiles/nucleophiles and redox behavior. Validate with experimental data (e.g., cyclic voltammetry) . Software tools include Gaussian 16 or ORCA.

Q. What strategies resolve contradictions in reaction yields reported for analogous compounds?

- Methodological Answer : Discrepancies may arise from differences in:

- Catalyst stability (e.g., Pd leaching in cross-coupling).